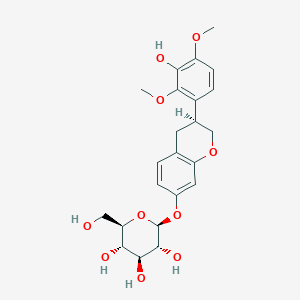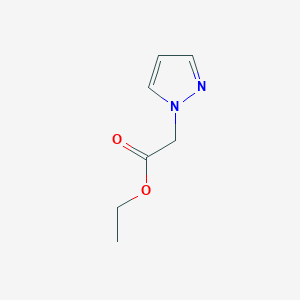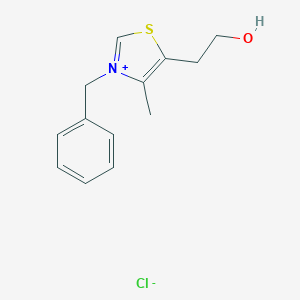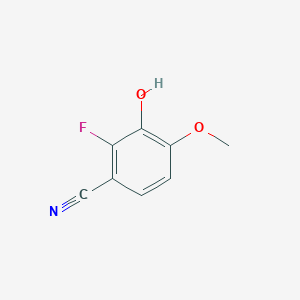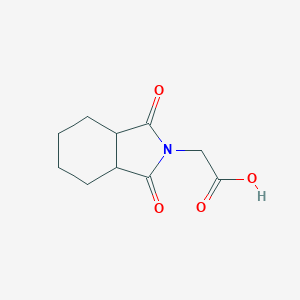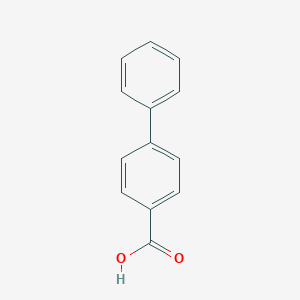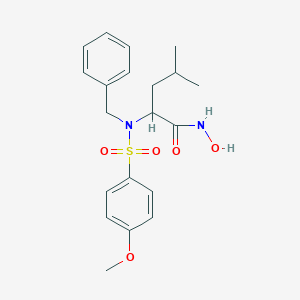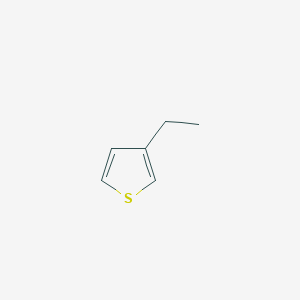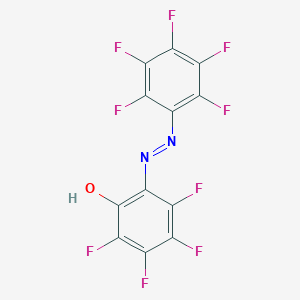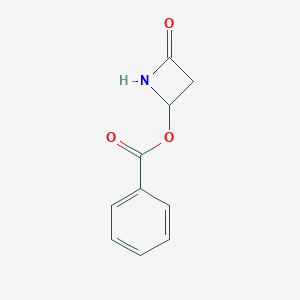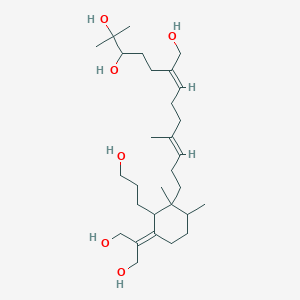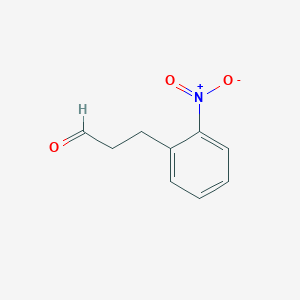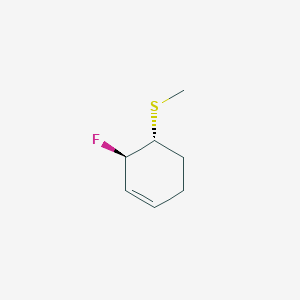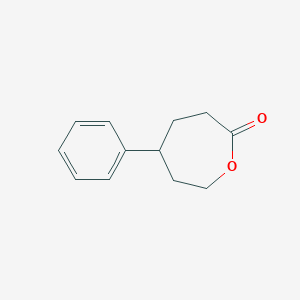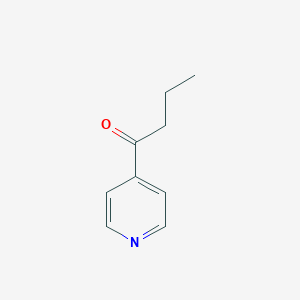
4-丁酰吡啶
描述
4-Butyrylpyridine is a pyridine derivative with the molecular formula C9H11NO . It is also known as 1-(pyridin-4-yl)butan-1-one, propyl 4-pyridyl ketone, and 1-pyridin-4-ylbutan-1-one .
Molecular Structure Analysis
The molecular structure of 4-Butyrylpyridine consists of a pyridine ring attached to a butyryl group . The InChI string isInChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 . The Canonical SMILES representation is CCCC(=O)C1=CC=NC=C1 . Physical And Chemical Properties Analysis
4-Butyrylpyridine has a molecular weight of 149.19 g/mol . It has a computed XLogP3 value of 1.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass are both 149.084063974 g/mol . The topological polar surface area is 30 Ų . It has 11 heavy atoms .科学研究应用
钾离子通道拮抗剂和脊髓损伤
4-氨基吡啶与4-丁酰吡啶密切相关,其在阻断电压门控钾离子通道中的作用已得到研究。此作用可恢复脱髓鞘轴突的传导,从而可能改善脱髓鞘疾病的功能。一项针对脊髓损伤犬只的研究表明,其支撑步态能力有显著改善,表明其在脊髓损伤治疗中的潜力 (Lim等人,2014)。
神经递质释放和谷氨酸浓度
关于4-氨基吡啶对大鼠纹状体中谷氨酸等神经递质的胞外浓度影响的研究表明其在体内实验中的潜力。虽然其对谷氨酸的直接影响并不显著,但其影响了其他神经递质,表明其在神经交流中的作用 (Segovia等人,1997)。
太阳能电池性能改进
另一种衍生物4-叔丁基吡啶已被用于改善染料敏化的TiO2太阳能电池的性能。它影响TiO2的表面电荷,减少电子的复合,从而提高太阳能电池的效率 (Boschloo等人,2006)。
神经肌肉和突触传递
已知4-氨基吡啶等氨基吡啶通过靶向高电压激活的Ca2+通道来改善各种条件下的神经肌肉功能。这表明其在治疗与突触和神经肌肉传递相关的疾病中的应用 (Wu等人,2009)。
在有机化学中的应用
与4-丁酰吡啶相关的4-二烷基氨基吡啶已广泛用作有机化学中的酰化催化剂。即使在非极性溶剂中,它们也对萜烯、类固醇和核苷化学等各种应用表现出优异的催化效果 (Höfle等人,1978)。
光伏和热传感应用
一种基于吡啶的聚合物聚(4-乙烯基吡啶)已显示出对广泛波长和热变化的敏感性。这使其成为光伏电池和热传感器应用的候选材料 (Vaganova等人,2012)。
属性
IUPAC Name |
1-pyridin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHKAXDNIISDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168796 | |
| Record name | 1-Butanone, 1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyrylpyridine | |
CAS RN |
1701-71-9 | |
| Record name | 1-(4-Pyridinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 1-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

